molecular formula C11H21NO3 B8093160 Tert-butyl 2-hydroxy-2-methylcyclopentylcarbamate

Tert-butyl 2-hydroxy-2-methylcyclopentylcarbamate

Cat. No.: B8093160
M. Wt: 215.29 g/mol
InChI Key: LEGONGASYNNKAJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-hydroxy-2-methylcyclopentylcarbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis due to their ability to protect amine groups during chemical reactions. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-hydroxy-2-methylcyclopentylcarbamate typically involves the reaction of 2-hydroxy-2-methylcyclopentanone with tert-butyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems can help maintain precise control over reaction conditions, leading to higher purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 2-hydroxy-2-methylcyclopentylcarbamate can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbamate group into an amine group using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

    Substitution: Nucleophiles like amines, alcohols, and thiols under basic or neutral conditions.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Chemistry: Tert-butyl 2-hydroxy-2-methylcyclopentylcarbamate is used as a protecting group for amines in peptide synthesis. Its stability under mild acidic conditions makes it a valuable tool in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It serves as a model substrate to investigate the mechanisms of carbamate hydrolysis.

Medicine: The compound’s derivatives are explored for potential pharmaceutical applications, including the development of enzyme inhibitors and prodrugs.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its role as a protecting group is crucial in the production of complex organic molecules.

Mechanism of Action

The mechanism of action of tert-butyl 2-hydroxy-2-methylcyclopentylcarbamate involves its ability to protect amine groups by forming stable carbamate linkages. The tert-butyl group provides steric hindrance, preventing unwanted side reactions. The hydroxy group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    Tert-butyl carbamate: Similar in structure but lacks the cyclopentyl and hydroxy groups.

    2-hydroxy-2-methylcyclopentylcarbamate: Lacks the tert-butyl group, affecting its steric properties.

    Cyclopentyl carbamate: Lacks both the tert-butyl and hydroxy groups, making it less sterically hindered and less reactive.

Uniqueness: Tert-butyl 2-hydroxy-2-methylcyclopentylcarbamate is unique due to the combination of the tert-butyl group, hydroxy group, and cyclopentyl ring. This combination provides a balance of steric hindrance and reactivity, making it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name

tert-butyl N-(2-hydroxy-2-methylcyclopentyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-8-6-5-7-11(8,4)14/h8,14H,5-7H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGONGASYNNKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 1.6 M ether solution of methyllithium (13.59 mL, 21.75 mmol) was added to a stirred suspension of tert-butyl 2-oxocyclopentylcarbamate (1.97 g, 9.89 mmol, from Step 2) and cerium(III) chloride (5.36 g, 21.75 mmol) in tetrahydrofuran (50 mL) at −78° C. under nitrogen. After 2.5 h at −78° C., the mixture was quenched with saturated ammonium chloride, allowed to warm to room temperature, and filtered through a short bed of Celite to remove insoluble cerium salt. The filter cake was rinsed with ethyl acetate. The filtrated was extracted with ethyl acetate three times. The combined ethyl acetate phase was washed with saturated ammonium chloride and brine respectively, dried (MgSO4), filtered and concentrated. Silica gel chromatography, eluting with 0 to 50% ethyl acetate in hexanes, gave tert-butyl 2-hydroxy-2-methylcyclopentylcarbamate as yellow solid (1.47 g, 82% yield). 1H NMR analysis indicated the presence of approximately a 3:1 diastereomeric mixture.
Name
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0 (± 1) mol
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13.59 mL
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1.97 g
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5.36 g
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50 mL
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Reaction Step One

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